molecular formula C16H10FN3O B1343930 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzonitrile CAS No. 1021298-68-9

2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzonitrile

Cat. No.: B1343930
CAS No.: 1021298-68-9
M. Wt: 279.27 g/mol
InChI Key: LCPWJQRZOHAMOZ-UHFFFAOYSA-N
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Description

2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzonitrile is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes a fluoro-substituted benzene ring and a phthalazinone moiety. It is often used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Biochemical Analysis

Biochemical Properties

2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzonitrile plays a significant role in biochemical reactions, particularly in the inhibition of PARP enzymes. PARP enzymes are involved in DNA repair processes, and their inhibition can lead to the accumulation of DNA damage, ultimately resulting in cell death. This compound interacts with the catalytic domain of PARP enzymes, binding to the active site and preventing the transfer of ADP-ribose units to target proteins . This interaction is crucial for its potential use in cancer therapy, as it can selectively target cancer cells with defective DNA repair mechanisms.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, this compound induces cell death by inhibiting PARP enzymes, leading to the accumulation of DNA damage and the activation of apoptotic pathways . Additionally, it influences cell signaling pathways, such as the p53 pathway, which is involved in the regulation of cell cycle and apoptosis. The compound also affects gene expression by modulating the activity of transcription factors and other regulatory proteins involved in DNA repair and cell survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the inhibition of PARP enzymes. The compound binds to the active site of PARP enzymes, preventing the transfer of ADP-ribose units to target proteins, which is essential for DNA repair . This inhibition leads to the accumulation of DNA damage, triggering cell death pathways such as apoptosis. Additionally, the compound may also interact with other biomolecules involved in DNA repair and cell survival, further enhancing its therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity may decrease over prolonged periods due to degradation Long-term studies have shown that the compound can induce sustained DNA damage and cell death in cancer cells, highlighting its potential for long-term therapeutic use

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PARP enzymes and induces DNA damage in cancer cells without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, including damage to normal cells and tissues. Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy without causing adverse effects. These findings underscore the importance of optimizing dosage regimens for safe and effective use in clinical settings.

Metabolic Pathways

This compound is involved in metabolic pathways related to DNA repair and cell survival. The compound interacts with enzymes such as PARP, which play a critical role in the repair of DNA damage . Additionally, it may affect metabolic flux and metabolite levels by modulating the activity of other enzymes and cofactors involved in cellular metabolism. Understanding these metabolic pathways is essential for elucidating the compound’s mechanism of action and potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments where it can exert its effects. The compound’s distribution is influenced by factors such as its chemical properties, the presence of transporters, and the cellular environment. Studying these aspects can provide insights into the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it can interact with target biomolecules . Targeting signals and post-translational modifications may play a role in directing the compound to these locations. Understanding its subcellular localization can help in designing strategies to enhance its therapeutic efficacy and minimize off-target effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzonitrile typically involves the reaction of 2-fluoro-5-formylbenzoic acid with hydrazine hydrate in the presence of triethylamine. The reaction is carried out in anhydrous tetrahydrofuran at room temperature, followed by heating to 70°C. The product is then isolated by filtration and purified by washing with water and ethyl acetate .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the phthalazinone moiety.

    Substitution: The fluoro group on the benzene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzonitrile is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As a precursor in the development of pharmaceutical drugs, particularly those targeting cancer and inflammatory diseases.

    Industry: In the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid
  • 2-Fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrile

Uniqueness

2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzonitrile is unique due to its specific combination of a fluoro-substituted benzene ring and a phthalazinone moiety. This structure imparts distinct chemical properties and biological activities, making it valuable in various research and industrial applications .

Properties

IUPAC Name

2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FN3O/c17-14-6-5-10(7-11(14)9-18)8-15-12-3-1-2-4-13(12)16(21)20-19-15/h1-7H,8H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPWJQRZOHAMOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CC3=CC(=C(C=C3)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701169355
Record name 5-[(3,4-Dihydro-4-oxo-1-phthalazinyl)methyl]-2-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701169355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021298-68-9
Record name 5-[(3,4-Dihydro-4-oxo-1-phthalazinyl)methyl]-2-fluorobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1021298-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(3,4-Dihydro-4-oxo-1-phthalazinyl)methyl]-2-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701169355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

from compound E by reaction with hydrazine hydrate; and (d) synthesising compound D from compound ED by reaction with sodium hydroxide.
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